

Evaluating the Specificity of Shp2-IN-39: A Comparative Guide

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Compound of Interest

Compound Name: Shp2-IN-19

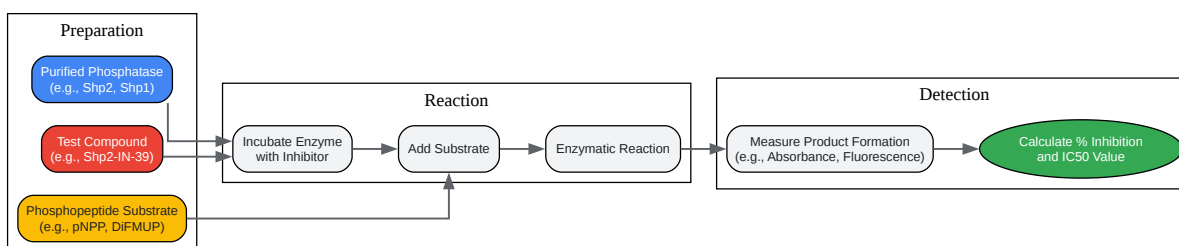
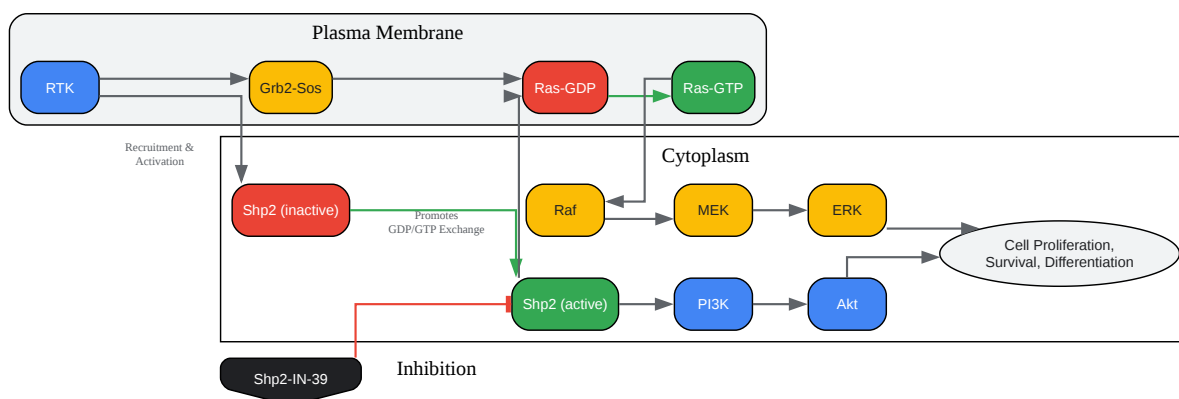
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The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a critical regulator of cell signaling and a well-established proto-oncogene.[1] Its role in activating key pathways such as the Ras/MAPK cascade has made it a compelling target for therapeutic intervention in various cancers and developmental disorders like Noonan syndrome.[1][2][3] The development of small molecule inhibitors against Shp2 has been a major focus of drug discovery, leading to a range of compounds with different mechanisms of action and specificity profiles. This guide provides a comparative analysis of the specificity of Shp2-IN-39 against other notable Shp2 inhibitors, supported by available experimental data.

Shp2 Signaling Pathway

Shp2 plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs). In its inactive state, the N-terminal SH2 domain of Shp2 blocks its catalytic phosphatase (PTP) domain. Upon growth factor stimulation, Shp2 is recruited to phosphorylated receptors or scaffolding proteins via its SH2 domains, leading to a conformational change that activates its phosphatase activity.[4] Activated Shp2 can then dephosphorylate specific substrates, ultimately leading to the activation of the Ras-Erk and PI3K-Akt pathways.



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References

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- [2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. bocsci.com \[bocsci.com\]](#)
- [4. Off-target inhibition by active site-targeting SHP2 inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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